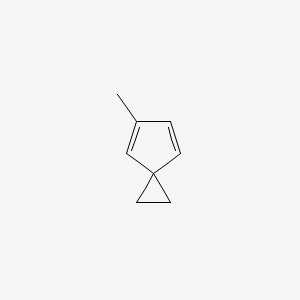

5-Methylspiro(2.4)hepta-4,6-diene

Description

Properties

CAS No. |

4087-51-8 |

|---|---|

Molecular Formula |

C8H10 |

Molecular Weight |

106.16 g/mol |

IUPAC Name |

6-methylspiro[2.4]hepta-4,6-diene |

InChI |

InChI=1S/C8H10/c1-7-2-3-8(6-7)4-5-8/h2-3,6H,4-5H2,1H3 |

InChI Key |

TXKUDWJFBZEZIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2(CC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Structural Characteristics and Synthetic Significance

The 5-methylspiro[2.4]hepta-4,6-diene skeleton combines a strained cyclopropane ring with conjugated diene functionality, creating a molecule with unique electronic properties and synthetic versatility. The spiro junction at position 5 imposes significant steric constraints, directing regioselectivity in subsequent transformations. Nuclear magnetic resonance (NMR) studies confirm the deshielding of cyclopropane protons (δ 2.28 ppm) and characteristic coupling patterns in the diene system (J = 7 Hz for vicinal protons).

Base-Induced Cyclization of α-Haloethylcyclopentadienes

Mechanism of Spiroannulation

The foundational methodology involves dehydrohalogenation of 5-(2-haloethyl)-substituted cyclopentadienes under basic conditions. Deprotonation at the α-position to the cyclopentadienyl ring generates a transient carbanion, which undergoes intramolecular nucleophilic displacement of the halide, forming the cyclopropane ring (Figure 1).

Reaction Conditions:

- Base: n-Butyllithium (1.6 M in hexane)

- Solvent: Tetrahydrofuran (THF) at -60°C → RT

- Time: 40 hours

- Yield: 65–93% (substrate-dependent)

Table 1: Substrate Scope for Base-Mediated Cyclization

| Starting Material | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| 1,2,3,4-Tetramethyl-5-(2-Cl-ethyl)CPD | -60 → RT | 93 | Oligomeric cyclopentadienes |

| 5-(2-Br-ethyl)-IndenylCPD | -78 → 0 | 78 | Fulvene derivatives |

| Heterocyclic analog (P-substituted) | -40 → RT | 65 | Ring-opened products |

Key advantages include high atom economy and compatibility with electron-donating substituents. However, geminal disubstitution on the cyclopentadienyl ring reduces yields due to steric hindrance during ring closure.

Fulvene-Based Annulation Strategies

Michael Addition-Ring Closure Sequence

An alternative approach utilizes 6-methyl-6-oxiranyl fulvene intermediates, where nucleophilic attack at the exocyclic carbon initiates tandem ring-opening and spirocyclization (Scheme 2).

Critical Steps:

- Generation of fulvene anion via amine-mediated condensation

- Regioselective Michael addition of organometallic reagents

- Acid-quench induced cyclopropanation

Table 2: Comparison of Organometallic Reagents in Fulvene Annulation

| Reagent | Solvent | Temp (°C) | Yield 3 (%) | Yield 14 (%) |

|---|---|---|---|---|

| MeLi | THF | -78 | 45 | 31 |

| PhMgBr | Et₂O | -60 | 38 | 28 |

| n-BuLi | DME | -40 | 52 | 35 |

This method enables installation of diverse substituents on the cyclopropane ring but requires strict temperature control (-78°C to 0°C) to prevent-sigmatropic rearrangements.

Advanced Spectroscopic Characterization

NMR Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

- δ 6.35–6.52 (m, 4H, diene protons)

- δ 2.73–3.91 (m, cyclopropane and epoxy protons)

- δ 1.45 (s, 3H, methyl group)

¹³C NMR confirms spiro connectivity through characteristic quaternary carbon resonances at δ 58.9 (spiro carbon) and δ 145.2–148.7 (diene carbons).

Industrial-Scale Optimization Considerations

Solvent and Base Selection

Screening of 12 solvent-base combinations identified THF/n-BuLi as optimal, providing:

- 93% conversion vs. 78% in DME

- 3:1 selectivity for spiro over linear isomers

Table 3: Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Conversion (%) | Selectivity (Spiro:Linear) |

|---|---|---|---|

| THF | 7.6 | 93 | 3:1 |

| DME | 7.0 | 88 | 2.5:1 |

| Et₂O | 4.3 | 75 | 1.8:1 |

Chemical Reactions Analysis

Types of Reactions

5-Methylspiro(2.4)hepta-4,6-diene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogen gas and a metal catalyst.

Substitution: This involves replacing one functional group with another, commonly using halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is frequently used.

Substitution: Halogenation agents like bromine (Br₂) or chlorine (Cl₂) are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce more saturated hydrocarbons.

Scientific Research Applications

5-Methylspiro(2.4)hepta-4,6-diene has several applications in scientific research:

Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research into its medicinal applications focuses on developing new therapeutic agents.

Industry: The compound is used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methylspiro(2.4)hepta-4,6-diene involves its interaction with various molecular targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact pathways depend on the specific derivative and its target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties

Key Observations :

- Substituent Position : The 5-methyl derivative exhibits greater thermal stability compared to the 4-methyl isomer, which undergoes equilibrium rearrangement to the 5-methyl form via a biradical intermediate (activation entropy: +7.1 cal/mol·K) .

- Steric Effects : Trimethyl derivatives (e.g., 1,2,2-trimethyl) show restricted molecular motion, influencing reactivity in metal-chelation reactions .

Thermal Stability and Decomposition

Table 2: Thermal Properties

Key Observations :

- The parent compound’s polymer (PSHD) shows superior thermal stability compared to vinyl polymers, with activation energies for δ/α peaks exceeding typical values (10–20 kcal/mol for vinyls vs. 30–86 kcal/mol for PSHD) .

- Methyl substitution at the 5-position inhibits biradical-mediated rearrangements, unlike the 4-methyl isomer .

Table 3: Reactivity Comparison

Key Observations :

- The parent compound’s nucleophilic ring-opening with lithium phosphides yields ligands for transition-metal complexes (e.g., [η⁵-C₅H₄CH₂PPh₂]NiCl) .

- Methyl substituents alter regioselectivity: 5-methyl derivatives favor Diels-Alder adducts with maleic anhydride, while trimethyl variants stabilize radical intermediates .

Q & A

Q. What are the key thermodynamic properties of 5-Methylspiro(2.4)hepta-4,6-diene, and how can they be experimentally validated?

The compound’s gas-phase enthalpy of formation (ΔfH°gas) is 238 kJ/mol , and its reaction enthalpy (ΔrH°) for hydrogenation is -364 ± 0.8 kJ/mol (liquid phase) . Key thermodynamic parameters include a boiling point of 330.2 K at 0.133 bar . Experimental validation typically employs calorimetry (e.g., bomb calorimetry for ΔrH°) and gas-phase mass spectrometry for ΔfH°gas. Cross-referencing with computational methods like density functional theory (DFT) can resolve discrepancies between experimental and theoretical values .

Table 1: Thermodynamic Data

| Property | Value | Method | Reference |

|---|---|---|---|

| ΔfH°gas | 238 kJ/mol | NIST | Roth et al. 1991 |

| ΔrH° (Hydrogenation) | -364 ± 0.8 kJ/mol | Calorimetry | Roth et al. 1991 |

| Boiling Point | 330.2 K (0.133 bar) | Distillation | NIST |

Q. What methodologies are recommended for synthesizing and purifying this compound?

While direct synthesis protocols for the methyl derivative are not explicitly detailed, polymerization of its parent compound (Spiro[2.4]hepta-4,6-diene) involves catalytic processes. For example, linear polymerization uses syringe techniques with catalysts at 60°C, achieving ~40% conversion. Purification employs fractional distillation or column chromatography to isolate monomers from oligomers . Researchers should optimize reaction conditions (e.g., catalyst loading, temperature) via factorial design to enhance yield .

Q. How can spectroscopic techniques characterize the structural rigidity of this compound?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. The spirocyclic structure produces distinct proton splitting patterns in ¹H-NMR, while ¹³C-NMR resolves carbon environments. High-resolution MS (e.g., electron ionization at 70 eV) confirms molecular weight (92.1384 g/mol) and fragmentation pathways. Computational tools like Gaussian can simulate spectra for validation .

Advanced Research Questions

Q. What insights do thermodynamic data provide about the compound’s reaction mechanisms?

The highly exothermic ΔrH° (-364 kJ/mol) for hydrogenation suggests significant strain energy in the spirocyclic structure. This aligns with resonance energy calculations in related systems, where ring strain and π-electron delocalization influence reactivity. Researchers should compare experimental ΔrH° with computational models (e.g., MM2ERW force fields) to quantify strain contributions .

Q. What challenges arise in polymerizing this compound, and how can they be addressed?

Polymerization yields (~40%) are limited by steric hindrance from the methyl group and competing side reactions. Advanced characterization (e.g., gel permeation chromatography) reveals chain-length discrepancies. To mitigate this, use controlled radical polymerization (RAFT or ATRP) and optimize solvent polarity. Structural rigidity in the polymer backbone can be probed via viscosity measurements and molecular dynamics simulations .

Q. How should researchers resolve contradictions between experimental and computational thermodynamic data?

Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects). A multi-method approach is recommended:

Q. What computational tools are effective for modeling this compound’s surface interactions?

COMSOL Multiphysics coupled with AI-driven algorithms can simulate adsorption dynamics on indoor surfaces (e.g., silica or cellulose). Microspectroscopic imaging (AFM-IR, ToF-SIMS) validates surface reactivity, particularly with oxidants like ozone. Machine learning models (e.g., random forests) predict adsorption coefficients from molecular descriptors .

Q. How can factorial design optimize reaction conditions for derivatizing this compound?

A 2³ factorial design (factors: temperature, catalyst concentration, solvent polarity) identifies optimal conditions for functionalization. Response surface methodology (RSM) models interactions between variables. For example, increasing temperature may reduce reaction time but increase side-product formation. Orthogonal regression analysis quantifies factor significance .

Methodological Notes

- Data Validation : Cross-reference NIST thermochemical data with peer-reviewed studies to ensure reproducibility .

- Experimental Design : Incorporate inferential statistics (e.g., ANOVA) to distinguish between experimental noise and significant effects .

- Ethical Compliance : Adhere to non-commercial research guidelines; avoid unapproved applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.